molecular formula C22H20ClFN4O4 B12168756 methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B12168756
M. Wt: 458.9 g/mol
InChI Key: PXSNYOAOETWFIF-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a methoxybenzoate moiety.

Preparation Methods

The synthesis of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chloro-fluorophenyl and methoxybenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group and the imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate include:

Biological Activity

Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical details:

PropertyValue
IUPAC Name This compound
CAS Number 1219567-11-9
Molecular Formula C22H20ClFN4O4
Molecular Weight 458.9 g/mol

This compound features a methoxybenzoate moiety linked to a tetrahydroimidazopyridine structure, which contributes to its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Specific Enzymes : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : It may interact with purinergic receptors and other signaling pathways that regulate immune responses and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that could mitigate oxidative stress in cells.

Therapeutic Applications

The compound's unique structure positions it as a promising candidate for several therapeutic applications:

  • Anti-inflammatory Agents : Its ability to inhibit inflammatory mediators suggests potential use in treating autoimmune diseases.
  • Anticancer Properties : Studies have indicated cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups . This suggests its potential as an anti-inflammatory agent.
  • Mechanistic Insights : Research into its mechanism revealed that the compound may inhibit NF-kB signaling pathways involved in inflammation and cancer progression .

Properties

Molecular Formula

C22H20ClFN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C22H20ClFN4O4/c1-31-18-6-3-12(21(29)32-2)9-17(18)27-22(30)28-8-7-16-19(26-11-25-16)20(28)14-5-4-13(23)10-15(14)24/h3-6,9-11,20H,7-8H2,1-2H3,(H,25,26)(H,27,30)

InChI Key

PXSNYOAOETWFIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3

Origin of Product

United States

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